molecular formula C10H13NO3 B6256180 Methyl 3-[(2-hydroxyethyl)amino]benzoate CAS No. 1225894-05-2

Methyl 3-[(2-hydroxyethyl)amino]benzoate

Katalognummer B6256180
CAS-Nummer: 1225894-05-2
Molekulargewicht: 195.21 g/mol
InChI-Schlüssel: LPTLCXUFBHYOHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-[(2-hydroxyethyl)amino]benzoate, also known as MEBA, is an organic compound that has been used extensively in a variety of scientific research applications. MEBA is a member of the family of compounds known as aminobenzoates, which are compounds consisting of an amine group attached to a benzene ring. MEBA has been studied for its potential use in a variety of biochemical and physiological processes, including as a potential inhibitor of enzymes, as a stimulant of cellular metabolism, and as a potential therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Methyl 3-[(2-hydroxyethyl)amino]benzoate has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of enzymes, as a stimulant of cellular metabolism, and as a potential therapeutic agent. This compound has also been studied as a potential inhibitor of the enzyme glycerophosphodiesterase, which is involved in the breakdown of glycerophospholipids. In addition, this compound has been studied as a potential inhibitor of the enzyme phosphodiesterase-4 (PDE-4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). This compound has also been studied as a potential stimulant of cellular metabolism, as it has been shown to increase the activity of the enzyme adenylate cyclase, which is involved in the production of cAMP. Finally, this compound has been studied as a potential therapeutic agent for a variety of diseases, including cancer, diabetes, and inflammation.

Wirkmechanismus

The mechanism of action of Methyl 3-[(2-hydroxyethyl)amino]benzoate is not yet fully understood. However, it is believed that this compound acts as an inhibitor of enzymes, as a stimulant of cellular metabolism, and as a potential therapeutic agent. As an inhibitor of enzymes, this compound has been shown to inhibit the enzyme glycerophosphodiesterase, which is involved in the breakdown of glycerophospholipids. In addition, this compound has been shown to inhibit the enzyme phosphodiesterase-4 (PDE-4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). As a stimulant of cellular metabolism, this compound has been shown to increase the activity of the enzyme adenylate cyclase, which is involved in the production of cAMP. Finally, as a potential therapeutic agent, this compound has been studied for its potential use in the treatment of a variety of diseases, including cancer, diabetes, and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have a variety of effects on biochemical and physiological processes. This compound has been shown to inhibit the enzyme glycerophosphodiesterase, which is involved in the breakdown of glycerophospholipids. In addition, this compound has been shown to inhibit the enzyme phosphodiesterase-4 (PDE-4), which is involved in the breakdown of cyclic adenosine monophosphate (cAMP). This compound has also been shown to increase the activity of the enzyme adenylate cyclase, which is involved in the production of cAMP. Finally, this compound has been studied for its potential use in the treatment of a variety of diseases, including cancer, diabetes, and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of Methyl 3-[(2-hydroxyethyl)amino]benzoate for laboratory experiments is its relatively simple synthesis method. As discussed above, this compound can be synthesized in a laboratory setting by reacting ethyl 3-aminobenzoate with 2-hydroxyethyl chloride in the presence of an acid catalyst. This reaction produces ethyl 3-[(2-hydroxyethyl)amino]benzoate, which can then be alkylated with methyl iodide to form this compound. This synthesis method is relatively simple and can be easily accomplished in the lab.
However, there are also some limitations to using this compound in laboratory experiments. One of the major limitations is that this compound is a relatively new compound, and as such, its biochemical and physiological effects are not yet fully understood. Additionally, this compound has not yet been tested in humans, so its potential therapeutic uses are still unknown. Finally, this compound is a relatively expensive compound, which may limit its use in some laboratory experiments.

Zukünftige Richtungen

As Methyl 3-[(2-hydroxyethyl)amino]benzoate is a relatively new compound, there are a number of potential future directions for research. One potential future direction is to further investigate the biochemical and physiological effects of this compound. This could include exploring its potential use as an inhibitor of enzymes, as a stimulant of cellular metabolism, and as a potential therapeutic agent. Additionally, further research could be conducted into the potential therapeutic uses of this compound, including its potential use in the treatment of cancer, diabetes, and inflammation. Finally, further research could be conducted into the potential cost-effectiveness of this compound as a laboratory reagent.

Synthesemethoden

Methyl 3-[(2-hydroxyethyl)amino]benzoate can be synthesized in a laboratory setting by reacting ethyl 3-aminobenzoate with 2-hydroxyethyl chloride in the presence of an acid catalyst. This reaction produces ethyl 3-[(2-hydroxyethyl)amino]benzoate, which can then be alkylated with methyl iodide to form this compound. This synthesis method is relatively simple and can be easily accomplished in the lab.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-[(2-hydroxyethyl)amino]benzoate involves the reaction of 3-nitrobenzoic acid with ethylene glycol to form methyl 3-nitrobenzoate, which is then reduced to methyl 3-aminobenzoate. The resulting product is then reacted with 2-chloroethylamine hydrochloride to form methyl 3-[(2-chloroethyl)amino]benzoate, which is then treated with sodium hydroxide and ethylene glycol to form the final product, methyl 3-[(2-hydroxyethyl)amino]benzoate.", "Starting Materials": [ "3-nitrobenzoic acid", "ethylene glycol", "sodium borohydride", "methyl 3-aminobenzoate", "2-chloroethylamine hydrochloride", "sodium hydroxide" ], "Reaction": [ "Step 1: 3-nitrobenzoic acid is reacted with ethylene glycol in the presence of sulfuric acid to form methyl 3-nitrobenzoate.", "Step 2: Methyl 3-nitrobenzoate is reduced to methyl 3-aminobenzoate using sodium borohydride as a reducing agent.", "Step 3: Methyl 3-aminobenzoate is reacted with 2-chloroethylamine hydrochloride in the presence of triethylamine to form methyl 3-[(2-chloroethyl)amino]benzoate.", "Step 4: Methyl 3-[(2-chloroethyl)amino]benzoate is treated with sodium hydroxide and ethylene glycol to form the final product, methyl 3-[(2-hydroxyethyl)amino]benzoate." ] }

CAS-Nummer

1225894-05-2

Molekularformel

C10H13NO3

Molekulargewicht

195.21 g/mol

IUPAC-Name

methyl 3-(2-hydroxyethylamino)benzoate

InChI

InChI=1S/C10H13NO3/c1-14-10(13)8-3-2-4-9(7-8)11-5-6-12/h2-4,7,11-12H,5-6H2,1H3

InChI-Schlüssel

LPTLCXUFBHYOHZ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=CC=C1)NCCO

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.